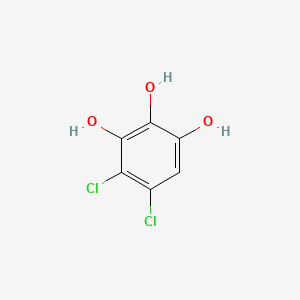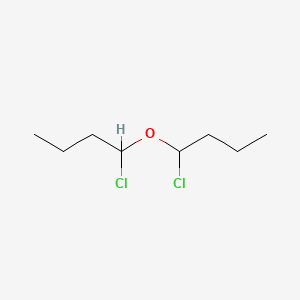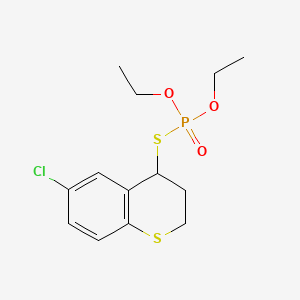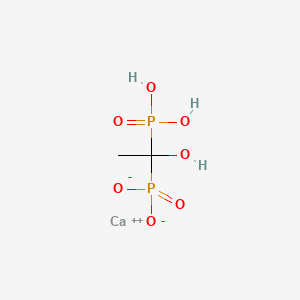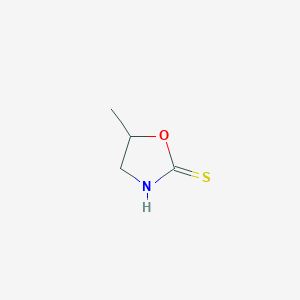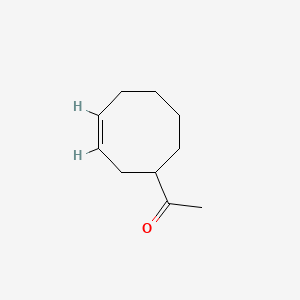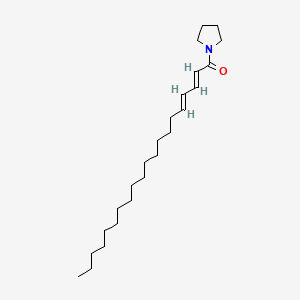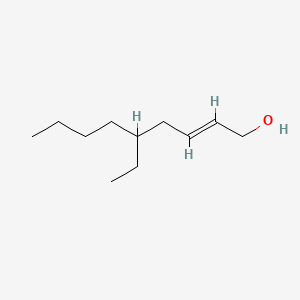
5-Ethylnon-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethylnon-2-en-1-ol: is an organic compound with the molecular formula C11H22O . It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes an ethyl group and a nonenyl chain with a double bond at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylnon-2-en-1-ol typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of an aldehyde with a ketone to form a β-hydroxy aldehyde or ketone.
Reduction: The β-hydroxy compound is then reduced to form the corresponding alcohol.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding unsaturated aldehyde or ketone. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Ethylnon-2-en-1-ol can undergo oxidation reactions to form aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products:
Oxidation: Formation of 5-ethylnon-2-enal or 5-ethylnon-2-enone.
Reduction: Formation of 5-ethylnonan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethylnon-2-en-1-ol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a model compound to study the metabolism of alcohols and their effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the manufacture of plasticizers and surfactants.
Wirkmechanismus
The mechanism of action of 5-Ethylnon-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the double bond in the nonenyl chain can participate in various chemical reactions, affecting the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
5-Methylnon-2-en-1-ol: Similar structure but with a methyl group instead of an ethyl group.
5-Propylhept-2-en-1-ol: Similar structure but with a propyl group instead of an ethyl group.
5-Butyloct-2-en-1-ol: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: 5-Ethylnon-2-en-1-ol is unique due to its specific combination of an ethyl group and a nonenyl chain with a double bond. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the fragrance and flavor industry.
Eigenschaften
CAS-Nummer |
93840-82-5 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
(E)-5-ethylnon-2-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-5-8-11(4-2)9-6-7-10-12/h6-7,11-12H,3-5,8-10H2,1-2H3/b7-6+ |
InChI-Schlüssel |
JOUGWEAOYMZAGM-VOTSOKGWSA-N |
Isomerische SMILES |
CCCCC(CC)C/C=C/CO |
Kanonische SMILES |
CCCCC(CC)CC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


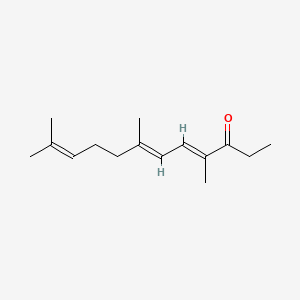
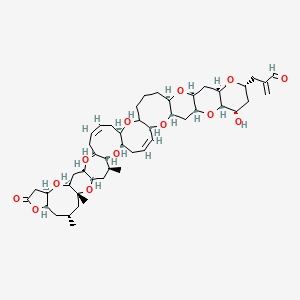
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
